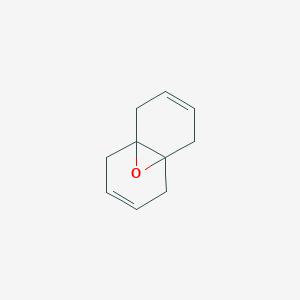

4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-

Descripción general

Descripción

7-Cloro-4-(piperazin-1-il)quinolina es un compuesto significativo en química medicinal, conocido por sus diversas actividades biológicas. Sirve como un potente inhibidor de sirtuinas y también inhibe la recaptación de serotonina . Este compuesto exhibe actividad antimalárica contra cepas de Plasmodium falciparum, convirtiéndolo en un activo valioso en la lucha contra la malaria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 7-Cloro-4-(piperazin-1-il)quinolina típicamente involucra la reacción de 4,7-dicloroquinolina con piperazina en una solución metanólica . Las condiciones de reacción incluyen mantener la solución a una temperatura y pH específicos para asegurar un rendimiento y pureza óptimos.

Métodos de producción industrial: Los métodos de producción industrial para este compuesto a menudo implican síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio, pero con un control mejorado de la temperatura, presión y pH para maximizar el rendimiento y la eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones: 7-Cloro-4-(piperazin-1-il)quinolina experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede modificar el anillo de quinolina, alterando potencialmente su actividad biológica.

Reducción: Las reacciones de reducción pueden conducir a la formación de diferentes derivados con propiedades farmacológicas variadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como borohidruro de sodio y hidruro de aluminio y litio se utilizan con frecuencia.

Sustitución: Se emplean reactivos como hidróxido de sodio y varios agentes halogenantes.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinolina, cada uno con actividades biológicas únicas y posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

7-Cloro-4-(piperazin-1-il)quinolina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de 7-Cloro-4-(piperazin-1-il)quinolina implica su interacción con objetivos moleculares específicos:

Inhibición de sirtuinas: El compuesto inhibe las sirtuinas, que están involucradas en la regulación de procesos celulares como el envejecimiento, la transcripción y la apoptosis.

Inhibición de la recaptación de serotonina: Al inhibir la recaptación de serotonina, el compuesto puede afectar los niveles de neurotransmisores, influenciando potencialmente el estado de ánimo y el comportamiento.

Actividad antimalárica: La actividad antimalárica del compuesto se atribuye a su capacidad para interferir con el ciclo de vida del parásito, lo que lleva a su muerte.

Compuestos similares:

- 7-Metoxi-4-(piperazin-1-il)quinolina

- 6-Bromo-4-(piperazin-1-il)quinolina

- 7-Bromo-4-(piperazin-1-il)quinolina

Comparación: 7-Cloro-4-(piperazin-1-il)quinolina destaca por su potente inhibición de sirtuinas y su actividad antimalárica. Si bien los compuestos similares pueden compartir algunas actividades biológicas, la combinación única de propiedades en 7-Cloro-4-(piperazin-1-il)quinolina la hace particularmente valiosa en química medicinal y desarrollo de fármacos .

Comparación Con Compuestos Similares

- 7-Methoxy-4-(piperazin-1-yl)quinoline

- 6-Bromo-4-(piperazin-1-yl)quinoline

- 7-Bromo-4-(piperazin-1-yl)quinoline

Comparison: 7-Chloro-4-(piperazin-1-yl)quinoline stands out due to its potent sirtuin inhibition and antimalarial activity. While similar compounds may share some biological activities, the unique combination of properties in 7-Chloro-4-(piperazin-1-yl)quinoline makes it particularly valuable in medicinal chemistry and drug development .

Propiedades

IUPAC Name |

11-oxatricyclo[4.4.1.01,6]undeca-3,8-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-6-10-8-4-3-7-9(10,5-1)11-10/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRIWLHHEZDTHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC23C1(O2)CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.